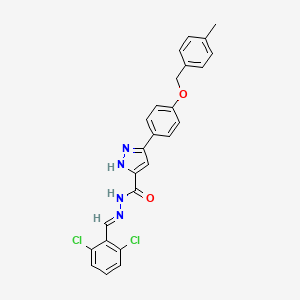
N'-(3-Bromobenzylidene)octadecanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Bromobencilideno)octadecano hidrazida es un compuesto químico con la fórmula molecular C25H41BrN2O y un peso molecular de 465.522 g/mol . Este compuesto es parte de la familia de las hidrazonas, que es conocida por sus diversas aplicaciones en varios campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(3-Bromobencilideno)octadecano hidrazida normalmente implica la reacción de condensación entre 3-bromobenzaldehído y octadecano hidrazida. La reacción se lleva a cabo generalmente en un disolvente orgánico como etanol o metanol en condiciones de reflujo. La mezcla de reacción se calienta a una temperatura de alrededor de 60-80 °C durante varias horas para asegurar la reacción completa .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para N’-(3-Bromobencilideno)octadecano hidrazida no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. Además, se pueden emplear técnicas de purificación como la recristalización o la cromatografía para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(3-Bromobencilideno)octadecano hidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en derivados de hidracina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan normalmente agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir los óxidos correspondientes, mientras que la reducción puede producir derivados de hidracina. Las reacciones de sustitución pueden resultar en varios derivados de bencilideno sustituidos .
Aplicaciones Científicas De Investigación
N’-(3-Bromobencilideno)octadecano hidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como intermedio en la preparación de otros compuestos.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo y diseño de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N’-(3-Bromobencilideno)octadecano hidrazida implica su interacción con dianas moleculares y vías específicas. El grupo hidrazona puede formar complejos estables con iones metálicos, lo que puede desempeñar un papel en su actividad biológica. Además, la capacidad del compuesto para sufrir varias reacciones químicas le permite interactuar con diferentes biomoléculas, lo que puede conducir a efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
- N’-(2-Bromobencilideno)octadecano hidrazida
- N’-(2-(Aliloxi)-5-bromobencilideno)octadecano hidrazida
- N’-(2-(Benciloxi)-5-bromobencilideno)octadecano hidrazida
- N’-(2,3-Diclorobencilideno)octadecano hidrazida
- N’-(2,6-Diclorobencilideno)octadecano hidrazida
Singularidad
N’-(3-Bromobencilideno)octadecano hidrazida es único debido a la presencia del átomo de bromo en la posición 3 del anillo bencilideno. Este patrón de sustitución específico puede influir en la reactividad y la actividad biológica del compuesto, lo que lo hace distinto de otros compuestos similares .
Propiedades
Número CAS |
767335-45-5 |
|---|---|
Fórmula molecular |
C25H41BrN2O |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C25H41BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(29)28-27-22-23-18-17-19-24(26)21-23/h17-19,21-22H,2-16,20H2,1H3,(H,28,29)/b27-22+ |
Clave InChI |
XQICQKZUPLJHBC-HPNDGRJYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12019820.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12019828.png)
![Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019836.png)

![[3-benzoyloxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12019845.png)
![N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12019858.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019885.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12019888.png)

![5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019893.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019897.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019904.png)

![2-{[4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12019923.png)
